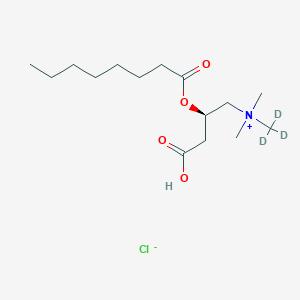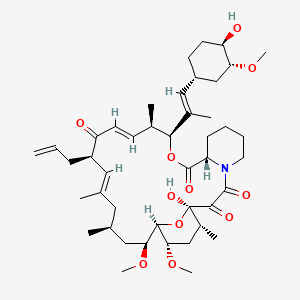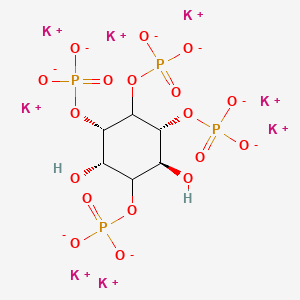
Octanoyl L-Carnitine-d3 Chloride
説明
Synthesis Analysis
The synthesis of carnitine derivatives, including Octanoyl L-Carnitine, involves chemical modification of L-Carnitine. While specific synthesis routes for Octanoyl L-Carnitine-d3 Chloride are not directly mentioned in the literature, general synthesis approaches for carnitine derivatives can include esterification of L-Carnitine with octanoyl chloride, followed by the incorporation of deuterium atoms at specific positions. These procedures are crucial for creating labeled compounds used in metabolic and pharmacokinetic studies.
Molecular Structure Analysis
The molecular structure of carnitine derivatives, such as Octanoyl L-Carnitine-d3 Chloride, includes a central quaternary ammonium cation connected to a hydroxyl group and an ester linkage to the octanoyl moiety. The presence of deuterium atoms (d3) typically does not alter the overall structure significantly but is critical for tracing the compound's metabolism in biological systems. The detailed crystal and molecular structure analysis of carnitine derivatives provides insights into their interaction with biological molecules and transporters.
Chemical Reactions and Properties
Carnitine derivatives participate in metabolic pathways related to fatty acid metabolism. Octanoyl L-Carnitine-d3 Chloride, like other carnitine derivatives, can be involved in the esterification and transport of fatty acids across mitochondrial membranes. The specific chemical properties, such as reactivity and stability, would depend on the ester linkage and the presence of deuterium atoms, affecting its metabolic fate and interaction with enzymes.
Physical Properties Analysis
The physical properties of Octanoyl L-Carnitine-d3 Chloride, including solubility, melting point, and boiling point, are influenced by its molecular structure. The compound's amphiphilic nature, with both hydrophobic (octanoyl group) and hydrophilic (quaternary ammonium) components, affects its solubility in water and organic solvents, critical for its absorption and distribution in biological systems.
Chemical Properties Analysis
The chemical properties of Octanoyl L-Carnitine-d3 Chloride, such as acidity/basicity, reactivity with biological molecules, and stability in biological systems, are essential for understanding its role in metabolism and its potential therapeutic applications. The ester linkage to the octanoyl group and the presence of deuterium atoms can influence its interaction with enzymes and transporters, such as the carnitine transporter OCTN2, which mediates the uptake of carnitine and its derivatives in cells.
For detailed scientific research and insights into Octanoyl L-Carnitine-d3 Chloride and related compounds, the following references provide valuable information:
- Transport and molecular structure studies related to L-Carnitine and its derivatives in biological systems: (Lahjouji et al., 2004), (Tomita et al., 1974), (Tamai et al., 1998).
科学的研究の応用
Cellular Energy Production
- Octanoyl L-Carnitine is crucial for shuttling acetyl groups and fatty acids into mitochondria, playing a vital role in cellular energy production. This function is significant in several physiological conditions and disorders (Taylor, 2001).
Transport Mechanisms
- The Organic Cation/Carnitine Transporter 2 (OCTN2) facilitates the uptake of L-Carnitine across the blood-brain barrier, indicating its potential role in brain health and function (Kido et al., 2001).
- OCTN2 also plays a critical role in L-Carnitine transport in the human placenta, suggesting its importance in fetal development (Lahjouji et al., 2004).
- Another study found that OCTN2 is functionally expressed in rat astrocytes, indicating its involvement in L-Carnitine and Acetyl-L-Carnitine uptake in these cells (Inazu et al., 2006).
Therapeutic Applications
- Octanoyl L-Carnitine exhibits potential therapeutic value in certain neurological disorders due to its role in energy production and transport (Taylor, 2001).
- The transport of L-Carnitine and its esters by OCTN2 and other transporters could be leveraged for targeted drug delivery systems, enhancing the efficacy of certain medications (Kou et al., 2017).
Safety And Hazards
将来の方向性
Octanoyl-L-Carnitine-d3 Chloride is used for scientific research or drug certification . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that it could have significant implications for drug development in the future.
特性
IUPAC Name |
[(2R)-3-carboxy-2-octanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO4.ClH/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4;/h13H,5-12H2,1-4H3;1H/t13-;/m1./s1/i2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMFUYYXIJGKKU-HZUATLIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octanoyl-L-carnitine-d3 (chloride) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![6-Ethyl-4-[4-(1,3,4-thiadiazol-2-yl)-1-piperazinyl]thieno[2,3-d]pyrimidine Hydrochloride](/img/structure/B1147513.png)
![Tetrasodium;8-hydroxy-7-[[4-[2-[4-[(8-hydroxy-5-sulfonatoquinolin-7-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]quinoline-5-sulfonate](/img/structure/B1147518.png)


